
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is an organic compound that features a difluoromethylthio group attached to a phenyl ring, which is further connected to an N-methylmethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents, such as ClCF₂H, in the presence of a suitable base to introduce the difluoromethylthio group . The reaction conditions often require a controlled temperature and inert atmosphere to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using advanced difluoromethylation reagents and catalysts. The process is optimized for high yield and purity, with careful control of reaction parameters to ensure consistency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the difluoromethylthio group to a thiol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring .
Wissenschaftliche Forschungsanwendungen
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylthio group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects . The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-(Trifluoromethylthio)phenyl)-N-methylmethanamine: Similar structure but with a trifluoromethylthio group.
1-(3-(Methylthio)phenyl)-N-methylmethanamine: Contains a methylthio group instead of difluoromethylthio.
1-(3-(Chloromethylthio)phenyl)-N-methylmethanamine: Features a chloromethylthio group.
Uniqueness
1-(3-((Difluoromethyl)thio)phenyl)-N-methylmethanamine is unique due to the presence of the difluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, reactivity, and binding affinity compared to similar compounds .
Eigenschaften
Molekularformel |
C9H11F2NS |
|---|---|
Molekulargewicht |
203.25 g/mol |
IUPAC-Name |
1-[3-(difluoromethylsulfanyl)phenyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H11F2NS/c1-12-6-7-3-2-4-8(5-7)13-9(10)11/h2-5,9,12H,6H2,1H3 |
InChI-Schlüssel |
LPANMPIASATTTI-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC=C1)SC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


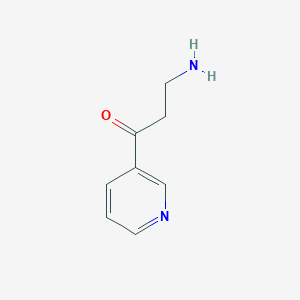
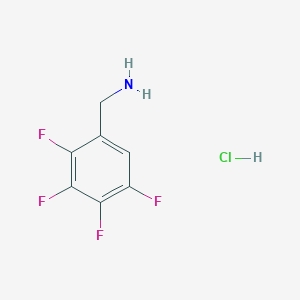
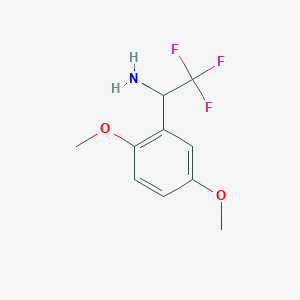
![2-[2-[(2-Chloro-4-fluoro-phenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13526415.png)
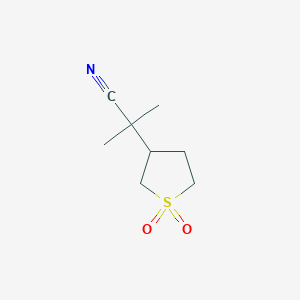
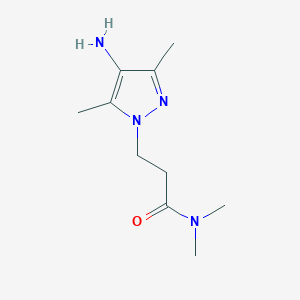
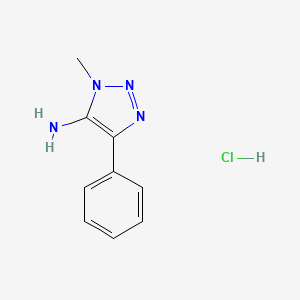
![Methyl 7-benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylate](/img/structure/B13526441.png)




![1-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13526488.png)

